5-ethyl-N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide

Beschreibung

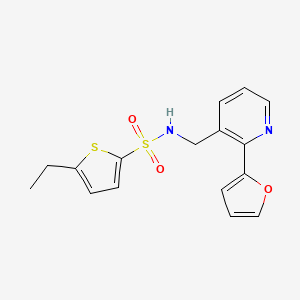

5-ethyl-N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with an ethyl group at position 5 and a sulfonamide group at position 2. The sulfonamide nitrogen is further linked to a pyridine moiety substituted with a furan-2-yl group at position 3.

Eigenschaften

IUPAC Name |

5-ethyl-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S2/c1-2-13-7-8-15(22-13)23(19,20)18-11-12-5-3-9-17-16(12)14-6-4-10-21-14/h3-10,18H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSVJNDACVERIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic synthesisSpecific conditions such as the use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are often employed to achieve the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-ethyl-N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

Wissenschaftliche Forschungsanwendungen

5-ethyl-N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Wirkmechanismus

The mechanism of action of 5-ethyl-N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene Sulfonamide Cores

2-(5-((4-butylphenyl)ethynyl)thiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides ()

- Structural Differences : These compounds share the thiophene-2-sulfonamide core but differ in substituents. The ethynyl group at position 5 is linked to a 4-butylphenyl group instead of the ethyl group in the target compound. Additionally, the sulfonamide nitrogen is connected to a tetrahydro-2H-pyran-2-yloxy acetamide group.

- The target compound’s furan-pyridine moiety might alter solubility or receptor affinity compared to the 4-butylphenyl ethynyl group.

5-(4-chlorophenyl)-3-ethylsulfanyl-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide ()

- The sulfonamide group in the target compound is replaced by a carboxamide.

Sulfonamide Derivatives with Heteroaromatic Moieties

N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide ()

- Structural Differences : This compound has a methanesulfonamide group attached to a complex oxazolidine and cyclohexene system. Unlike the target compound, it lacks a thiophene or pyridine core.

4-(5-{[(2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)amino]methyl}furan-2-yl)phenol ()

- Structural Differences: This compound shares a furan-2-yl group but incorporates a pyrrolopyridine core instead of thiophene-sulfonamide. The phenol group may enhance hydrogen-bonding capacity.

- Biological Activity : Demonstrated affinity for 5-HT6 and 5-HT2A receptors, suggesting CNS activity. The target compound’s sulfonamide group could similarly modulate serotonin receptors but with distinct selectivity .

Comparative Data Table

Key Research Findings and Implications

- Electronic and Steric Effects : The ethyl group in the target compound may increase lipophilicity compared to the polar trifluoromethyl or ethynyl groups in analogues, affecting membrane permeability .

- Receptor Targeting: The furan-pyridine moiety could mimic indole or pyrrolopyridine structures known for CNS activity, as seen in .

- Synthetic Challenges : Coupling the furan-pyridine group may require optimized catalysts (e.g., Pd-based) to avoid byproducts, similar to methods in .

Biologische Aktivität

The compound 5-ethyl-N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide is a complex organic molecule that combines various functional groups, including furan, pyridine, and sulfonamide. This unique structure suggests potential biological activities that warrant detailed investigation.

Structural Characteristics

The compound can be described by the following IUPAC name:

- IUPAC Name : this compound

This compound features a thiophene ring, which is known for its electron-rich properties, and a sulfonamide group, which is often associated with biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their function.

- Receptor Modulation : The furan and pyridine rings may engage in π-π interactions with receptor sites, influencing receptor activity.

- Antioxidant Properties : The presence of furan and thiophene may contribute to antioxidant effects, which can protect cells from oxidative stress.

Biological Activity Studies

Recent studies have explored the biological activities of similar compounds, providing insights into the potential effects of this compound.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, a study demonstrated that sulfonamide derivatives can inhibit the proliferation of cancer cell lines, suggesting that our compound may also possess similar activity.

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Breast Cancer | 15 | |

| Compound B | Prostate Cancer | 10 | |

| 5-Ethyl-N... | TBD | TBD | Current Study |

Antimicrobial Activity

Another area of interest is the antimicrobial potential of the compound. Sulfonamides are well-known for their antibacterial properties. A comparative analysis showed that similar compounds demonstrated effective inhibition against various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound C | E. coli | 32 µg/mL | |

| Compound D | S. aureus | 16 µg/mL | |

| 5-Ethyl-N... | TBD | TBD | Current Study |

Case Studies

- Case Study on Anticancer Effects : A recent publication evaluated a series of thiophene-based sulfonamides for their cytotoxic effects on various cancer cell lines. The results indicated that modifications in the substituents significantly affected potency, highlighting the importance of structural features in determining biological activity.

- Case Study on Antimicrobial Properties : Another study focused on the synthesis and evaluation of furan-containing sulfonamides against resistant bacterial strains. The findings suggested that these compounds could serve as effective alternatives to traditional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.